molecular formula C17H19NO2S B2866639 4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 877650-00-5

4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2866639
CAS No.: 877650-00-5
M. Wt: 301.4
InChI Key: QRWSMZVDUQODIX-UHFFFAOYSA-N
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Description

4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, an oxane ring, and a carboxamide group

Scientific Research Applications

4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include tests for toxicity, flammability, and environmental impact .

Future Directions

Future directions for research on a compound can include developing new synthesis methods, finding new applications for the compound, or studying its behavior under different conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. One common method involves the Paal-Knorr synthesis for the thiophene ring, followed by the formation of the oxane ring through a cyclization reaction. The final step involves the coupling of the 3-methylphenyl group with the oxane-thiophene intermediate under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

    4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide: shares similarities with other thiophene and oxane derivatives, such as:

Uniqueness

Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3-methylphenyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-4-2-5-14(12-13)18-16(19)17(7-9-20-10-8-17)15-6-3-11-21-15/h2-6,11-12H,7-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWSMZVDUQODIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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